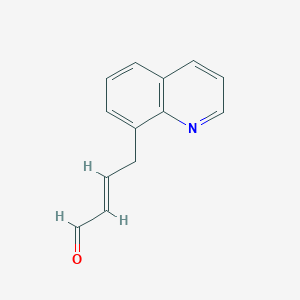

4-(Quinolin-8-yl)but-2-enal

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(E)-4-quinolin-8-ylbut-2-enal |

InChI |

InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2/b2-1+ |

InChI Key |

JIVKWPXSLYFGTO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)C/C=C/C=O)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Quinolin 8 Yl but 2 Enal

Convergent and Divergent Synthetic Routes to 4-(Quinolin-8-yl)but-2-enal

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis involves the independent synthesis of the quinoline (B57606) and but-2-enal fragments, which are then coupled together in a late-stage reaction. This approach is often favored for its efficiency and flexibility. In contrast, a divergent synthesis would begin with a common precursor that is sequentially elaborated to introduce the necessary functional groups and build the final molecule.

Strategic Application of Cross-Coupling Reactions in Quinoline Functionalization

The functionalization of the quinoline ring at the C8 position is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving this transformation with high efficiency and selectivity. rsc.orgacs.orgsoton.ac.uk

One of the most versatile methods for introducing a carbon-based substituent at the C8 position of a quinoline is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an 8-haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-iodoquinoline) with a suitable organoboron reagent. For the synthesis of this compound, a boronic acid or ester derivative of the but-2-enal side chain would be required. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand to enhance catalytic activity. acs.orgrsc.org

Another powerful cross-coupling method is the Negishi reaction, which utilizes an organozinc reagent. rsc.org The preparation of the necessary organozinc species can be achieved through the direct metalation of a suitable precursor. This method offers a complementary approach to the Suzuki-Miyaura coupling and can be advantageous in certain contexts, particularly when dealing with sensitive functional groups.

The Heck reaction, which couples an alkene with an aryl halide, could also be envisioned as a route to the but-2-enal side chain. This would involve the reaction of an 8-haloquinoline with a suitable alkene precursor to the but-2-enal moiety. However, controlling the regioselectivity and stereoselectivity of the double bond formation can be a challenge.

The choice of cross-coupling reaction and catalyst system is crucial for achieving high yields and selectivity. Factors such as the nature of the starting materials, the presence of other functional groups, and the desired stereochemistry of the final product must all be considered.

| Cross-Coupling Reaction | Quinoline Precursor | Side-Chain Precursor | Catalyst/Reagents | Key Advantages |

| Suzuki-Miyaura | 8-Haloquinoline | But-2-enylboronic acid/ester | Pd catalyst, phosphine ligand, base | High functional group tolerance, commercially available reagents. |

| Negishi | 8-Haloquinoline | But-2-enylzinc halide | Pd or Ni catalyst | High reactivity of organozinc reagents, mild reaction conditions. |

| Heck | 8-Haloquinoline | Acrolein or related alkene | Pd catalyst, base | Direct formation of the C-C double bond. |

Aldol (B89426) Condensation and Wittig-Type Approaches to the But-2-enal Moiety

The but-2-enal moiety is a key structural feature of the target molecule, and its synthesis can be achieved through several classic organic reactions. The aldol condensation and Wittig-type reactions are particularly well-suited for this purpose.

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct the but-2-enal skeleton. testbook.comcoleparmer.comsrmist.edu.in In a crossed aldol condensation, an enolate or enol of one carbonyl compound reacts with another carbonyl compound. coleparmer.com For the synthesis of the but-2-enal moiety, acetaldehyde (B116499) could be condensed with formaldehyde, followed by dehydration to yield acrolein (propenal). However, controlling the self-condensation of acetaldehyde can be challenging. A more controlled approach would involve the reaction of a pre-formed enolate with a suitable aldehyde.

The Wittig reaction provides a highly versatile and stereoselective method for the synthesis of alkenes. bdmaee.net This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. To construct the but-2-enal moiety, a suitable phosphonium (B103445) ylide could be reacted with an appropriate aldehyde. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.

A related method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene.

| Reaction | Starting Materials | Reagents | Product | Key Features |

| Aldol Condensation | Acetaldehyde, Formaldehyde | Base or acid catalyst | Acrolein (Propenal) | Forms a new C-C bond, can be prone to side reactions. |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Base | Alkene, Triphenylphosphine oxide | Versatile, can control double bond geometry. |

| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde | Base | (E)-Alkene, Phosphate ester | Often provides high (E)-selectivity. |

Oxidation and Reduction Strategies for Olefin and Aldehyde Formation

The formation of the aldehyde and the olefin (double bond) in the but-2-enal side chain often requires specific oxidation and reduction steps. fiveable.melibretexts.org

The aldehyde functional group can be prepared by the oxidation of a primary alcohol. openstax.orgorganic-chemistry.org A variety of oxidizing agents can be used, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger oxidants like chromic acid. The choice of reagent is critical to avoid over-oxidation to a carboxylic acid. The Dess-Martin periodinane is another popular reagent for this transformation, known for its mild reaction conditions and high yields. openstax.org

The olefin can be formed through various methods, including the dehydration of an alcohol or the reduction of an alkyne. The dehydration of an alcohol can be achieved by treatment with a strong acid, but this method can sometimes lead to rearrangements and a mixture of products. libretexts.org A more controlled approach is the reduction of an alkyne to an alkene. The stereochemistry of the resulting alkene can be controlled by the choice of reducing agent. For example, reduction with sodium in liquid ammonia (B1221849) (the Birch reduction) typically yields the (E)-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) gives the (Z)-alkene.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. mdpi.com

Control over Double Bond Geometry

The geometry of the double bond in the but-2-enal side chain can have a significant impact on the biological activity of the final molecule. Therefore, controlling the stereochemistry of this double bond is a critical aspect of the synthesis.

As mentioned previously, the Wittig reaction and its variants can be used to control the geometry of the double bond. The use of stabilized ylides in the Wittig reaction generally leads to the formation of the (E)-alkene, while non-stabilized ylides often give the (Z)-alkene. The Horner-Wadsworth-Emmons reaction is particularly reliable for the synthesis of (E)-alkenes. researcher.life

Another strategy for controlling double bond geometry is the isomerization of an existing double bond. organic-chemistry.org This can be achieved using a variety of catalysts and reaction conditions. For example, a less stable (Z)-alkene can sometimes be isomerized to the more stable (E)-alkene by treatment with a catalytic amount of acid or a transition metal catalyst.

Enantioselective Approaches to Chiral Precursors or Derivatives

While this compound itself is not chiral, the synthesis may proceed through chiral intermediates or be used to prepare chiral derivatives. Enantioselective synthesis is the process of selectively producing one enantiomer of a chiral molecule. nih.govrsc.org

One approach to introducing chirality is through the asymmetric hydrogenation of a prochiral substrate. nih.gov For example, a prochiral ketone could be reduced to a chiral alcohol using a chiral catalyst. This chiral alcohol could then be used as a precursor in the synthesis of a chiral derivative of this compound.

Another strategy is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction is complete, the auxiliary is removed, leaving the desired chiral product.

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules. d-nb.infonih.gov A variety of chiral catalysts have been developed that can promote a wide range of reactions with high enantioselectivity. For example, chiral Lewis acids can be used to catalyze asymmetric Diels-Alder reactions, while chiral transition metal complexes are used in asymmetric hydrogenation and cross-coupling reactions. nih.govmdpi.com

The development of enantioselective methods for the synthesis of chiral quinoline derivatives is an active area of research. rsc.org These methods could be applied to the synthesis of chiral precursors for this compound, opening up new avenues for the discovery of novel bioactive compounds.

Green Chemistry Principles and Sustainable Synthesis of this compound

The sustainable synthesis of this compound is a key area of research, driven by the need for more environmentally benign chemical manufacturing processes. Green chemistry principles are central to developing these new synthetic methodologies.

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, a major focus of green chemistry is the development of reactions that can be conducted in environmentally friendly media like water or without any solvent at all.

In the context of synthesizing this compound, which contains a quinoline moiety and an α,β-unsaturated aldehyde, a potential green synthetic approach involves the condensation of 8-quinolinecarboxaldehyde (B1295770) with a suitable three-carbon building block. Research has shown that such condensation reactions can often be performed under solvent-free or aqueous conditions. For instance, the Claisen-Schmidt condensation, a common method for forming α,β-unsaturated carbonyl compounds, has been successfully adapted to aqueous and solvent-free conditions, often with the aid of a catalyst.

While specific research detailing the solvent-free or aqueous synthesis of this compound is not extensively documented, the principles can be applied. A hypothetical aqueous synthesis could involve the reaction of 8-quinolinecarboxaldehyde and propanal in water, potentially using a surfactant to facilitate the reaction between the sparingly soluble organic reactants. A solvent-free approach might involve grinding the solid reactants together, possibly with a solid catalyst.

Catalytic Methodologies for Enhanced Efficiency and Reduced Waste

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with higher atom economy and reduced waste generation. For the synthesis of this compound, various catalytic strategies can be envisioned to improve sustainability.

One of the key reactions in a potential synthesis of this compound from 8-substituted quinoline precursors is a cross-coupling reaction, such as the Heck, Suzuki, or Sonogashira reaction, to form the butenal side chain. Modern advancements in catalysis have led to the development of highly active palladium catalysts that can facilitate these reactions under milder conditions and with lower catalyst loadings, thereby reducing metal contamination in the final product and minimizing waste. For example, a Heck reaction between 8-bromoquinoline and acrolein could be a viable route, and the use of palladium nanoparticle catalysts in aqueous media could further enhance the green credentials of this transformation.

Another catalytic approach could involve the direct C-H activation of the quinoline ring at the 8-position, followed by coupling with a suitable partner to construct the butenal side chain. This strategy avoids the need for pre-functionalized starting materials like haloquinolines, thus shortening the synthetic sequence and reducing waste.

The table below summarizes potential green catalytic approaches for the synthesis of this compound.

| Catalytic Method | Potential Reactants | Catalyst Example | Green Advantages |

| Aqueous Heck Reaction | 8-Bromoquinoline, Acrolein | Palladium Nanoparticles | Use of water as a solvent, high catalyst efficiency. |

| Suzuki Coupling | 8-Quinolineboronic acid, 4-Bromobut-2-enal | Palladium(II) acetate (B1210297) with a phosphine ligand | Milder reaction conditions, high yields. |

| C-H Activation/Coupling | Quinoline, Crotonaldehyde (B89634) | Rhodium(III) complexes | High atom economy, shorter synthetic route. |

While these methodologies are based on established green catalytic principles, their specific application to the synthesis of this compound requires further dedicated research and development to optimize reaction conditions and assess their true environmental benefits.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Quinolin 8 Yl but 2 Enal

Mechanistic Investigations of Nucleophilic Additions to the α,β-Unsaturated Aldehyde System

The electronic structure of an α,β-unsaturated aldehyde, such as 4-(Quinolin-8-yl)but-2-enal, features an electrophilic carbonyl carbon and an electrophilic β-carbon. libretexts.org This is due to the electron-withdrawing nature of the oxygen atom, which polarizes the conjugated system, creating partial positive charges on these carbons. libretexts.org Consequently, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition). libretexts.orgrsc.org

The Michael addition is a conjugate nucleophilic addition of a soft, resonance-stabilized nucleophile (the Michael donor) to an activated α,β-unsaturated compound (the Michael acceptor). ic.ac.ukwikipedia.orgmasterorganicchemistry.com In the case of this compound, the addition occurs at the β-carbon of the butenal chain. masterorganicchemistry.comlibretexts.org This reaction is highly valuable for forming carbon-carbon and carbon-heteroatom bonds. youtube.com

The mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically by the solvent or a mild acid, yields the final product. masterorganicchemistry.com The reaction is generally favored with soft nucleophiles, which, according to Hard and Soft Acid and Base (HSAB) theory, preferentially attack the soft electrophilic β-carbon. spcmc.ac.in

Common nucleophiles for Michael additions include:

Stabilized carbanions (e.g., from malonic esters, acetoacetic esters). spcmc.ac.in

Enamines and enolates. wikipedia.orgmasterorganicchemistry.com

Organocuprates (Gilman reagents). masterorganicchemistry.com

Thiols and amines. libretexts.orgyoutube.comspcmc.ac.in

| Michael Donor (Nucleophile) | Resulting Product Type after Addition to this compound |

| Diethyl malonate (in base) | Diethyl 2-(3-oxo-4-(quinolin-8-yl)butyl)malonate |

| Thiophenol | 4-(Quinolin-8-yl)-3-(phenylthio)butanal |

| Cyclohexylamine | 4-(Quinolin-8-yl)-3-(cyclohexylamino)butanal |

| Lithium diphenylcuprate | 4-(Quinolin-8-yl)-3-phenylbutanal |

The Michael addition to this compound creates at least one new stereocenter at the β-carbon. If the α-carbon is also protonated to form a second stereocenter, a pair of diastereomers can be formed. The stereochemical outcome can be controlled through asymmetric catalysis. For instance, the use of chiral organocatalysts, such as prolinol derivatives or cinchona alkaloids, can facilitate enantioselective Michael additions by forming chiral enamines or activating the nucleophile within a chiral environment. rsc.org The nitrogen atom of the quinoline (B57606) moiety could potentially coordinate to a metal catalyst, directing the stereochemical course of the addition.

The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) is primarily dictated by the nature of the nucleophile and the reaction conditions. libretexts.org

Irreversible Additions: Hard, highly reactive nucleophiles such as Grignard reagents and organolithium compounds favor irreversible 1,2-addition to the carbonyl group. libretexts.orgspcmc.ac.in This pathway is under kinetic control, as the direct attack on the carbonyl carbon is typically faster than the conjugate addition. libretexts.org The resulting product is an allylic alcohol.

Reversible Additions: Soft nucleophiles, such as amines, thiols, and cyanides, tend to favor 1,4-addition. libretexts.orgspcmc.ac.in While the initial 1,2-addition might still be rapid, it is often reversible. libretexts.org In contrast, the 1,4-addition is frequently irreversible or less reversible, leading to the thermodynamically more stable product where the strong carbonyl double bond is retained. libretexts.orgspcmc.ac.in The addition of amines, for example, can be reversible, and under thermodynamic control, the more stable conjugate addition product is predominantly formed. libretexts.org Even additions considered irreversible can exhibit reversibility under certain conditions, such as in the presence of excess thiols for acrolein-cysteine adducts. nih.gov

| Nucleophile Type | Predominant Addition Pathway | Product Type |

| Hard (e.g., Phenylmagnesium bromide) | 1,2-Addition (Kinetic Control) libretexts.org | 1-(Quinolin-8-yl)pent-3-en-2-ol |

| Soft (e.g., Sodium cyanide) | 1,4-Addition (Thermodynamic Control) spcmc.ac.in | 4-(Quinolin-8-yl)-3-cyanobutanal |

| Borderline (e.g., Sodium borohydride) | Typically 1,2-Addition spcmc.ac.in | 4-(Quinolin-8-yl)but-2-en-1-ol |

Michael Additions and Their Stereochemical Outcomes

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for constructing cyclic systems in a stereocontrolled manner. libretexts.org The butenal moiety in this compound can participate as a 2π-electron component in several types of cycloadditions.

Diels-Alder Reaction: In this [4+2] cycloaddition, the α,β-unsaturated aldehyde system acts as the dienophile. libretexts.orgsigmaaldrich.com The electron-withdrawing aldehyde group activates the C=C double bond, making it more electrophilic and reactive towards electron-rich dienes (e.g., cyclopentadiene, isoprene). The reaction is concerted and forms a six-membered ring with a high degree of stereospecificity. sigmaaldrich.com The quinoline moiety itself is a product of the aza-Diels-Alder (Povarov) reaction, highlighting the utility of cycloadditions in synthesizing the core scaffold. rsc.orgmdpi.com

[3+2] Cycloaddition: The double bond of the butenal can also serve as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. wikipedia.org This type of reaction is a key method for synthesizing five-membered heterocyclic rings. For example, reaction with a nitrile imine (generated in situ) would yield a pyrazoline derivative, while reaction with a nitrone would produce an isoxazolidine. These reactions are often highly regioselective. Sydnones, which can act as sources of nitrile imines, are known to undergo such cycloadditions. beilstein-journals.org Similarly, [3+2] cycloadditions of 2H-azirines with enols have been used to construct pyrrole-fused systems, demonstrating the versatility of this approach. mdpi.com

Cycloadditions are classified as pericyclic reactions, meaning they proceed through a concerted, cyclic transition state. escholarship.orgethernet.edu.et Their feasibility and stereochemistry can be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.ukresearchgate.netlibretexts.org

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the dienophile (this compound). libretexts.org

LUMO of this compound: The electron-withdrawing aldehyde group significantly lowers the energy of the LUMO of the C=C double bond. This smaller HOMO-LUMO energy gap facilitates a more favorable interaction and accelerates the reaction. The LUMO has larger orbital coefficients on the α and β carbons, allowing for effective overlap with the diene's HOMO.

HOMO of the Diene: An electron-donating group on the diene would raise its HOMO energy, further narrowing the energy gap and increasing the reaction rate.

The reaction is thermally allowed because the HOMO of the diene and the LUMO of the dienophile have compatible symmetries, allowing for constructive, in-phase overlap to form the new sigma bonds. imperial.ac.ukresearchgate.net

Diels-Alder and [3+2] Cycloadditions

Transformations of the Quinoline Heterocycle in the Presence of the But-2-enal System

The butenal side chain influences the reactivity of the quinoline ring. As an electron-withdrawing group, it deactivates the quinoline system towards electrophilic aromatic substitution. Nonetheless, specific transformations remain possible.

Research on 8-substituted quinolines has demonstrated that remote C-H functionalization can be achieved with high regioselectivity. rsc.orgrsc.org A notable example is the metal-free halogenation of 8-substituted quinolines at the C5 position using trihaloisocyanuric acids. rsc.orgrsc.org This reaction proceeds efficiently under mild, open-air conditions for a wide range of substrates, including those with amide, urea (B33335), and alkoxy groups at the 8-position. rsc.orgrsc.org Given this precedent, it is highly probable that this compound could undergo selective C5-halogenation without affecting the butenal side chain, provided the reaction conditions are compatible with the aldehyde functionality.

Bromination studies on 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559), have also been performed, yielding various mono- and di-brominated products depending on the reaction conditions and the nature of the substituent. acgpubs.orgresearchgate.netresearchgate.net For instance, 8-methoxyquinoline yields the 5-bromo derivative as the sole product. acgpubs.orgresearchgate.net These findings suggest that electrophilic attack on the quinoline ring of this compound would likely be directed to the C5 and/or C7 positions.

| Reagent | Substrate Type (in literature) | Position of Halogenation | Reported Yield | Reference |

| TCCA (Trichloroisocyanuric acid) | N-(Quinolin-8-yl)acetamide | C5 | 99% | rsc.org |

| TBCA (Tribromoisocyanuric acid) | N-(Quinolin-8-yl)acetamide | C5 | 98% | rsc.org |

| TCCA | 8-Methoxyquinoline | C5 | 91% | rsc.org |

| Br₂ | 8-Methoxyquinoline | C5 | - | acgpubs.orgresearchgate.net |

| TCCA | 8-(Phosphoramidate)quinoline | C5 | 99% | rsc.org |

The quinoline nitrogen remains basic and can be protonated or participate in reactions as a Lewis base. This property could be exploited to direct reactions or could lead to side reactions, such as salt formation with acidic reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline system is a fused heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring significantly influences the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. stackexchange.com For an unsubstituted quinoline, these reactions typically happen at the C-5 and C-8 positions under vigorous conditions. stackexchange.comquora.com

In this compound, the C-8 position is already substituted. The but-2-enal side chain, containing a deactivating carbonyl group, would further decrease the reactivity of the quinoline system towards electrophiles. Any subsequent electrophilic attack would be directed to the C-5 and C-7 positions of the benzene ring. Studies on other 8-substituted quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline, show that bromination leads to substitution at the C-5 and C-7 positions. acgpubs.org In contrast, the bromination of 8-methoxyquinoline yields the 5-bromo derivative as the sole product. acgpubs.org This indicates that the precise outcome of electrophilic substitution on this compound would depend heavily on the reaction conditions and the directing influence of the C-8 substituent.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophilic substitution on the quinoline nucleus generally occurs at the C-2 and C-4 positions. quora.com The reaction of quinoline with organolithium reagents or sodamide preferentially yields the 2-substituted product. quora.com The but-2-enal substituent at C-8 is not expected to be displaced during a typical NAS reaction, as the attack is directed at the heterocyclic part of the quinoline ring system.

Quaternization and N-Oxidation Reactions

Quaternization: The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic, allowing it to react with alkylating agents to form quaternary quinolinium salts. google.com This reaction is typically carried out by treating the quinoline derivative with an alkyl halide, such as a benzyl (B1604629) halide, in an organic solvent like toluene (B28343) or chloroform (B151607) at elevated temperatures (e.g., 90 °C). google.com The resulting quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and reactivity of the heterocyclic ring.

Table 1: General Conditions for Quaternization of Quinolines

| Alkylating Agent | Solvent | Temperature | Reference |

| Benzyl Halides | Toluene, Chloroform, DMSO | 25-150 °C | google.com |

| Dialkyl Sulfates | Not specified | Not specified | google.com |

| p-α-Dihaloxylene | Toluene, Chloroform, DMSO | 25-150 °C | google.com |

N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents. Dimethyldioxirane (DMDO) in acetone (B3395972) is an effective reagent for the N-oxidation of substituted quinolines, yielding the N-oxides as the sole products. researchgate.net The rate of this reaction is sensitive to steric effects; substituents at the C-2 position or peri-interactions (as would be present in an 8-substituted quinoline) can reduce the reaction rate compared to unsubstituted quinoline. researchgate.net Another common method involves the use of hydrogen peroxide in formic acid. nih.gov The resulting quinoline N-oxides are versatile intermediates; for instance, they can undergo regioselective C-H functionalization at the C-2 position under metal-free conditions. acs.org

Reductive and Oxidative Transformations of this compound

The but-2-enal side chain offers multiple sites for redox reactions, including the aldehyde and the carbon-carbon double bond. The chemoselectivity of these transformations is a key consideration.

Chemoselective Reduction of Aldehyde and Olefin Functionalities

The α,β-unsaturated aldehyde moiety can be selectively reduced at the carbonyl group (1,2-reduction) to form an allylic alcohol, at the C=C double bond (1,4-reduction or conjugate reduction) to yield a saturated aldehyde, or at both positions to produce a saturated alcohol.

1,2-Reduction (Aldehyde to Alcohol): Selective reduction of the aldehyde in the presence of the olefin can be achieved using specific reagents. Zinc acetate (B1210297) (Zn(OAc)₂) in combination with pinacolborane (HBpin) has been shown to regioselectively reduce the carbonyl group of α,β-unsaturated aldehydes to the corresponding allylic alcohols at elevated temperatures (45 °C). mdpi.com Sodium borohydride (B1222165) (NaBH₄) is also a classic reagent for this transformation, often used with a proton source like methanol (B129727). youtube.com

1,4-Reduction (Olefin Reduction): The conjugate reduction of the C=C double bond while preserving the aldehyde is a valuable transformation. This can be accomplished using catalytic transfer hydrogenation with systems like [Ir(cod)Cl]₂/dppp (B1165662)/Cs₂CO₃ using 2-propanol as the hydrogen donor. organic-chemistry.org Rhodium-based catalysts, such as Rh(Phebox) complexes with alkoxyhydrosilanes, are also effective for the conjugate reduction of α,β-unsaturated aldehydes. organic-chemistry.org Another approach utilizes an iridium catalyst with a quinoline-based ligand in water, using formic acid as the hydride source, to achieve selective 1,4-reduction. mdpi.com

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally less selective and will typically reduce both the aldehyde and the carbon-carbon double bond to yield the corresponding saturated alcohol, 4-(quinolin-8-yl)butan-1-ol. harvard.edu

Table 2: Chemoselective Reduction of α,β-Unsaturated Aldehydes

| Desired Transformation | Reagent/Catalyst System | Outcome | Reference |

| 1,2-Reduction | Zn(OAc)₂ / HBpin | Allylic Alcohol | mdpi.com |

| 1,2-Reduction | NaBH₄ / MeOH | Allylic Alcohol | youtube.com |

| 1,4-Reduction | [Ir(cod)Cl]₂ / dppp / Cs₂CO₃ / 2-propanol | Saturated Aldehyde | organic-chemistry.org |

| 1,4-Reduction | Rh(Phebox) / (EtO)₂MeSiH | Saturated Aldehyde | organic-chemistry.org |

| 1,4-Reduction | Iridium-catalyst / Formic Acid / H₂O | Saturated Aldehyde | mdpi.com |

| Full Reduction | LiAlH₄ | Saturated Alcohol | harvard.edu |

Oxidation Pathways and Side Reactions

The oxidative transformation of this compound can target the aldehyde, the olefin, or the quinoline ring itself.

Oxidation of the Aldehyde: The aldehyde group is readily oxidized to a carboxylic acid. A common method for oxidizing a quinoline aldehyde to the corresponding carboxylic acid involves using hydrogen peroxide in formic acid. nih.gov This would convert this compound to 4-(Quinolin-8-yl)but-2-enoic acid. N-Heterocyclic carbene (NHC) catalysis can also be employed for the oxidative esterification of α,β-unsaturated aldehydes in the presence of an alcohol. semanticscholar.org

Oxidation of the Olefin and Quinoline Ring: The carbon-carbon double bond is susceptible to oxidative cleavage, for example, through ozonolysis. In quinoline derivatives, ozonolysis tends to preferentially attack the electron-rich benzene ring, which could lead to complex product mixtures. mdpi.com Stronger oxidizing agents like potassium permanganate (B83412) can cause oxidative degradation of the quinoline ring itself, potentially yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org The use of manganese dioxide (MnO₂) has been reported for the oxidation of tetrahydroquinolines to fully aromatic quinolines, indicating its potential to affect the quinoline ring system under certain conditions. beilstein-journals.org Side reactions under harsh oxidative conditions could include polymerization of the unsaturated system or extensive degradation of the molecule.

Strategic Applications of 4 Quinolin 8 Yl but 2 Enal As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Organic Molecules

There is no available information to suggest that 4-(Quinolin-8-yl)but-2-enal has been utilized in the total synthesis of complex organic molecules. The following subsections are therefore hypothetical.

While the quinoline (B57606) moiety is a key structural feature in some alkaloids, and α,β-unsaturated aldehydes are valuable synthons in cyclization reactions, no documented pathways show the use of this compound as a precursor for quinolizidine (B1214090) and indolizidine alkaloids. clockss.orguni-bayreuth.deescholarship.orgnih.govbeilstein-journals.org The synthesis of these alkaloids often involves complex, multi-step strategies, but the specific role of this compound is not described. clockss.orguni-bayreuth.deescholarship.orgnih.govbeilstein-journals.org

The construction of bridged polycyclic systems often employs intramolecular cycloaddition reactions where a bifunctional molecule can react to form multiple rings simultaneously. nih.govrsc.orgnih.gov A compound like this compound possesses both a quinoline ring system and a reactive enal functional group, which could theoretically participate in such reactions. However, no published research demonstrates its use as a building block for these complex architectures.

Precursor to Quinolizidine and Indolizidine Alkaloid Skeletons

Utilization in the Construction of Functionalized Heterocycles

The reactive enal portion of the molecule, in theory, could serve as a handle for the construction of various heterocyclic systems through reactions like Michael additions, condensations, and cycloadditions.

The synthesis of pyridines and pyrroles can be achieved through various methods, including the condensation of α,β-unsaturated carbonyl compounds with amines or other nitrogen-containing reagents. scirp.orgnih.govorganic-chemistry.orgresearchgate.net For instance, a Paal-Knorr type synthesis could potentially be envisioned for pyrrole (B145914) formation. However, no specific examples involving this compound are reported in the literature. Similarly, its use in creating fused ring systems is not documented.

Nitrogen-containing macrocycles are a significant class of molecules with diverse applications. mdpi.comnih.govchemrxiv.org Their synthesis often involves the cyclization of long-chain precursors containing reactive functional groups. While the quinoline nitrogen and the enal functionality of this compound could potentially be incorporated into a macrocyclic framework, there is no evidence in the scientific literature of this application.

Synthesis of Pyridine (B92270), Pyrrole, and Fused Ring Systems

Precursor for Advanced Functional Materials (Focus on synthetic pathway and molecular design)

The quinoline nucleus is known to be a component of some functional materials due to its photophysical and electronic properties. The enal group offers a site for polymerization or for linking to other molecular units. Therefore, this compound could theoretically be a monomer or a precursor for polymers or other advanced materials. However, the design and synthesis of such materials based on this specific compound have not been reported.

Monomer in Polymer Chemistry via Specific Functional Group Reactions

While direct literature on the polymerization of this compound is not extensively detailed, its structural features—specifically the aldehyde and the carbon-carbon double bond—allow for its theoretical application as a monomer in various polymerization reactions. Its reactivity can be inferred from analogous unsaturated aldehydes, such as crotonaldehyde (B89634) (but-2-enal), which is a known versatile intermediate in organic synthesis. wikipedia.org

The aldehyde functional group can participate in condensation polymerization. For instance, crotonaldehyde undergoes condensation with urea (B33335) to form pyrimidine (B1678525) derivatives, which are employed in applications like controlled-release fertilizers. wikipedia.org Similarly, this compound could be reacted with di- or poly-functional nucleophiles such as diamines, diols, or compounds like urea and its derivatives. The resulting polymers would incorporate the quinoline unit as a pendant group, potentially imparting enhanced thermal stability, metal-chelating capabilities, or specific photophysical properties to the polymer backbone. Another example is the synthesis of oligomeric corrosion inhibitors from crotonaldehyde and diamidophosphates, suggesting a pathway for creating functional polymers. alfa-chemistry.com

The carbon-carbon double bond of the enal system provides a route for addition polymerization. This could proceed via radical, cationic, or anionic mechanisms, depending on the initiator and reaction conditions. Copolymerization with other vinyl monomers would allow for the precise tuning of the final polymer's properties, with the this compound unit introducing the specific functionalities of the quinoline ring.

The table below summarizes the potential polymerization pathways for this compound based on the reactivity of its functional groups.

| Functional Group | Polymerization Type | Potential Co-monomers/Reactants | Resulting Polymer Characteristics |

| Aldehyde (-CHO) | Condensation Polymerization | Diamines, Diols, Urea, Phenols | Quinoline-functionalized polyesters, polyamides, or phenolic resins with enhanced thermal or chelating properties. |

| Alkene (C=C) | Addition Polymerization | Styrene, Acrylates, Vinyl ethers | Vinyl-type polymers with pendant quinoline groups for applications in functional coatings or membranes. |

| Combined | Cyclopolymerization | - | Polymers with cyclic repeating units in the backbone, potentially offering greater rigidity and defined stereochemistry. |

Intermediate for Photoactive or Electroactive Precursors

The quinoline nucleus is a well-established chromophore and electroactive species, making its derivatives prime candidates for materials science applications. preprints.org this compound serves as an excellent starting point for synthesizing more complex photoactive or electroactive molecules by leveraging the high reactivity of the enal functional group.

The alkene portion of the enal can undergo photochemical reactions, most notably [2+2] photocycloadditions. Research on other quinoline derivatives has shown that such reactions can lead to the formation of complex, polycyclic structures. nih.gov The irradiation of this compound, either alone or with another alkene, could produce cyclobutane-containing quinoline compounds, effectively creating novel molecular architectures with potentially unique photophysical properties.

The aldehyde group is a versatile handle for extending the π-conjugated system of the molecule.

Condensation Reactions: It can be condensed with active methylene (B1212753) compounds (e.g., malononitrile, indanone) or methyl-substituted heteroaromatics in base-catalyzed reactions (Knoevenagel or Claisen-Schmidt type condensations). These reactions extend the conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra, a desirable feature for dyes and fluorescent probes.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). evitachem.comthieme-connect.de This resulting allylic alcohol can then be used in subsequent reactions, such as esterification with photoactive carboxylic acids or incorporation into larger systems.

Wittig-type Reactions: Reaction with phosphorus ylides can convert the aldehyde into a longer, conjugated alkene, providing a straightforward method for synthesizing polyene systems appended to the quinoline core.

Modern synthetic methods, such as photoredox catalysis, can also be employed to functionalize enals, opening up pathways for β-acylation or other modifications under mild, light-driven conditions. nih.gov This allows for the precise installation of various functional groups to fine-tune the electronic properties of the final molecule.

The following table outlines key transformations of this compound for the synthesis of photoactive and electroactive precursors.

| Functional Group Targeted | Reaction Type | Reagents/Conditions | Resulting Precursor Type | Potential Properties |

| Alkene (C=C) | [2+2] Photocycloaddition | UV light, optional second alkene | Polycyclic quinoline derivatives | Altered emission spectra, potential for photoswitching. |

| Aldehyde (-CHO) | Knoevenagel/Claisen-Schmidt Condensation | Active methylene compounds, base | Extended π-conjugated systems (e.g., quinoline-chalcone analogues) | Tunable absorption/emission, nonlinear optical properties. semanticscholar.org |

| Aldehyde (-CHO) | Reduction | Sodium Borohydride (NaBH₄) | Quinolinyl-substituted allylic alcohol | Intermediate for fluorescent esters or ethers. |

| Aldehyde (-CHO) | Wittig Reaction | Phosphorus ylides | Quinolinyl-substituted polyenes | Enhanced conjugation, potential for use in organic electronics. |

| Enamine Intermediate | Photoredox Catalysis | Photocatalyst, light, radical precursor | β-functionalized quinoline derivatives | Precisely tuned electronic and photophysical properties. nih.gov |

Absence of Publicly Available Research Data for this compound

The requested detailed outline, including structural modifications of the α,β-unsaturated aldehyde moiety, functionalization of the quinoline ring system, and stereochemical aspects in derivative synthesis, could not be addressed due to the lack of available information on this particular compound. The absence of published studies on this compound prevents a scientifically accurate and informative article from being generated as per the user's instructions.

It is possible that this compound is a novel compound, a synthetic intermediate that has not been extensively characterized in the literature, or a compound that has been studied in proprietary research not available in the public domain. Therefore, the generation of an article with the specified content and structure is not feasible at this time.

Design, Synthesis, and Reactivity of 4 Quinolin 8 Yl but 2 Enal Derivatives and Analogues

Stereochemical Aspects in Derivative Synthesis

Diastereoselective and Enantioselective Approaches to Chiral Analogues

The synthesis of chiral analogues of 4-(quinolin-8-yl)but-2-enal involves the strategic introduction of stereocenters, either within the quinoline (B57606) core or on the butenal side chain. Research into the asymmetric synthesis of quinoline derivatives has yielded several powerful methodologies, including catalytic asymmetric hydrogenation, addition reactions, and kinetic resolutions. These methods provide access to enantiomerically enriched building blocks that are precursors to complex chiral structures.

One of the most effective strategies for creating chiral quinoline analogues is the asymmetric hydrogenation of the quinoline ring itself, leading to optically active 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pku.edu.cn This transformation is often accomplished using transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. For instance, phosphine-free chiral cationic ruthenium catalysts derived from N-sulfonylated 1,2-diamines have demonstrated high efficiency and enantioselectivity in the hydrogenation of various 2-substituted, 3-substituted, and 2,3-disubstituted quinolines. pku.edu.cn In particular, the hydrogenation of 2-alkyl-substituted quinolines can achieve excellent enantioselectivities, often exceeding 99% ee. acs.org Similarly, iridium complexes featuring axially chiral phosphine (B1218219) ligands, when activated with iodine, are highly effective for the asymmetric hydrogenation of 2-alkyl quinolines, affording products with up to 96% ee. acs.org

Another approach involves the asymmetric addition of nucleophiles to the quinoline ring. A dual catalytic system using indium triflate and a chiral imidazolidinone has been developed for the asymmetric addition of aldehydes to N-acyl quinoliniums. rsc.org This method furnishes optically active dihydroquinolines with high yields and excellent enantioselectivities (90-97% ee). rsc.org The resulting products can be further functionalized, providing a versatile entry point to a range of chiral quinoline derivatives. rsc.org

Chiral ligands incorporating a quinoline moiety have also been designed to induce asymmetry in various chemical transformations. thieme-connect.com Chiral Schiff base ligands derived from 2-quinolinecarboxaldehyde (B31650) and chiral amino phosphines can form N,N,P-tridentate complexes that are active in asymmetric catalysis. thieme-connect.com For example, copper-catalyzed 1,4-addition of dialkylzincs to enones in the presence of an N,N,P-ligand containing a quinoline moiety can yield conjugate adducts with up to 99% ee. kobe-u.ac.jp Such a strategy could conceivably be adapted to construct the chiral butenal side chain of the target analogues with high stereocontrol.

For cases where racemic mixtures of 8-substituted quinolines are synthesized, kinetic resolution offers a viable path to obtaining enantiomerically pure compounds. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been achieved through the asymmetric transfer hydrogenation of the heteroaromatic ring. acs.orgnih.gov This method simultaneously provides two distinct, axially chiral skeletons with high selectivity factors. acs.orgnih.gov

Table 1: Selected Enantioselective and Diastereoselective Methods for Quinoline Analogues

| Method | Catalyst/Ligand System | Substrate Type | Product Type | Selectivity (ee/dr) | Ref |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Cationic Ru-(R,R)-Ts-DPEN | 2-Alkylquinolines | Chiral Tetrahydroquinolines | Up to 99% ee | pku.edu.cnacs.org |

| Asymmetric Hydrogenation | Ir-(R)-MeO-BIPHEP / I₂ | 2-Alkylquinolines | Chiral Tetrahydroquinolines | Up to 96% ee | acs.org |

| Asymmetric Aldehyde Addition | In(OTf)₃ / Chiral Imidazolidinone | N-Acyl Quinoliums | Chiral Dihydroquinolines | 90-97% ee | rsc.org |

| Asymmetric 1,4-Addition | Cu(OTf)₂ / Chiral N,N,P-Ligand | Enones | Conjugate Adducts | Up to 99% ee | kobe-u.ac.jp |

| Kinetic Resolution | Asymmetric Transfer Hydrogenation | Axially Chiral 8-Substituted Quinolines | Axially Chiral Quinolines & Tetrahydroquinolines | s-factor up to 209 | acs.orgnih.gov |

Conformational Analysis of Derivatives and Their Synthetic Implications

The conformational properties of 8-substituted quinoline derivatives are critical in determining their reactivity and potential for stereoselective synthesis. The substituent at the C-8 position can significantly influence the molecule's three-dimensional structure due to steric and electronic interactions with the quinoline ring and its nitrogen atom. acgpubs.org These conformational preferences have profound implications for the design of synthetic routes and the development of catalysts.

Studies using 1H-NMR spectroscopy have revealed that the conformation of 8-substituted quinolines in solution is influenced by factors such as aromatic stacking (π-π interactions) and dipole-dipole interactions. uncw.edu The degree of concentration-dependent chemical shifts in the NMR spectrum provides insight into these intermolecular forces. uncw.edu For instance, in a series of 8-monoethers, those with longer ether linkages exhibit more pronounced π-π stacking, suggesting a preference for conformations that facilitate such interactions. uncw.edu The chemical shift data represents an average of multiple low-energy conformations present at room temperature. uncw.edu

The conformation of the side chain at the 8-position relative to the quinoline plane is a key determinant of the molecule's chemical behavior. The lone pair of electrons on the quinoline nitrogen can act as an intramolecular directing group or catalyst, but its effectiveness depends on its spatial proximity to the reactive site on the side chain. The rotational barrier around the C8-substituent bond dictates the accessibility of specific conformers. For a molecule like this compound, the orientation of the butenal chain will affect the facial selectivity of nucleophilic attacks on the aldehyde or the β-carbon.

These conformational features have direct synthetic implications. The regioselectivity of reactions on the quinoline ring can be controlled by the 8-substituent. A notable example is the metal-free, remote C-H halogenation of 8-substituted quinolines, which selectively occurs at the C5-position. rsc.org This high regioselectivity is attributed to a conformationally-driven interaction that directs the halogenating agent to the geometrically distant C5, bypassing the more electronically favored positions. rsc.org Similarly, in the design of chiral ligands for asymmetric catalysis, controlling the conformation of the 8-substituted quinoline scaffold is essential for creating a well-defined chiral pocket around the metal center, which is necessary for effective stereochemical communication during the catalytic cycle. thieme-connect.com Computational analysis and molecular dynamics simulations are also employed to understand the conformational changes in quinoline derivatives upon binding or reaction, providing further insight into their structural dynamics. researchgate.netmassey.ac.nz

Catalytic Applications and Ligand Design Based on 4 Quinolin 8 Yl but 2 Enal Scaffolds

Quinoline (B57606) Derivatives as Precursors for Chiral Ligands in Asymmetric Catalysis

Quinoline-based structures are frequently employed as foundational scaffolds for developing chiral ligands used in asymmetric synthesis. beilstein-journals.org Their rigid structure and the presence of a nitrogen atom for metal coordination make them ideal candidates for creating a well-defined chiral environment around a metal center.

Design and Synthesis of Bidentate and Multidentate Ligands

The synthesis of bidentate and multidentate ligands often starts from functionalized quinolines, such as those with hydroxyl or aldehyde groups at the 8-position (e.g., 8-hydroxyquinoline (B1678124) or quinoline-8-carbaldehyde). These functional groups serve as handles to build more complex ligand structures.

Bidentate Ligands: A common strategy involves the condensation of a primary amine with an aldehyde, such as quinoline-8-carbaldehyde, to form a Schiff base. core.ac.uk This creates an imine nitrogen, which, together with the quinoline nitrogen, can coordinate to a metal center in a bidentate fashion. For instance, ligands like 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenol (Hdqmp) are synthesized and used to form complexes with metals such as iron(III). rsc.org

Multidentate Ligands: More complex ligands can be formed by using diamines, which allows two quinoline units to be linked together, creating a tetradentate ligand capable of wrapping around a metal ion. researchgate.net Mixed ligands, where a quinoline derivative like 8-hydroxyquinoline is combined with other chelating agents such as amino acids, have also been synthesized to create new metal complexes with specific properties. arabjchem.org

Coordination Chemistry of Quinoline-Based Ligands with Transition Metals

Quinoline-based ligands form stable complexes with a wide variety of transition metals, including iron, copper, nickel, iridium, and palladium. core.ac.ukrsc.orgarabjchem.orgacs.org The geometry of these complexes is highly dependent on the ligand's structure and the metal's coordination preferences.

Iron (Fe): Tridentate quinoline-based Schiff base ligands have been shown to coordinate with Fe(III) ions to form mononuclear complexes with a meridional structure. rsc.org

Copper (Cu): Copper(II) complexes have been synthesized with mixed ligands derived from 8-hydroxyquinoline and amino acids, where the copper ion is coordinated through the nitrogen of the quinoline ring and the carbonyl and hydroxyl groups of the amino acid. arabjchem.org

Iridium (Ir): Chiral iridium complexes are particularly important for asymmetric hydrogenation. For example, complexes like [Ir(COD)ThrePHOX]BArF have been used in the enantioselective hydrogenation of quinoline derivatives. acs.org

Exploration of Catalytic Activity of Metal-Ligand Complexes Derived from Quinoline Scaffolds

Metal complexes featuring quinoline-based ligands have demonstrated significant catalytic activity in a range of important chemical transformations, particularly in asymmetric synthesis.

Asymmetric Hydrogenation and C-C Bond Forming Reactions

Asymmetric Hydrogenation: This is a key industrial process for producing enantiomerically pure compounds. Chiral iridium catalysts bearing phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of imines to produce chiral amines. acs.org Similarly, chiral Ru-phosphine complexes are effective for the hydrogenation of β-amino ketones to yield chiral γ-amino alcohols, which are valuable pharmaceutical building blocks. nih.gov The data below shows the effectiveness of an iridium catalyst with a chiral ferrocene-based ligand in the asymmetric hydrogenation of various β-amino ketones.

| Substrate (β-Amino Ketone) | Product (γ-Amino Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Boc-3-(isopropylamino)-1-phenyl-1-propanone | 2ao | 95 | 99 |

| N-Boc-3-(benzylamino)-1-phenyl-1-propanone | 2ap | 99 | 98 |

| N-Boc-3-(methylamino)-1-(2-thienyl)-1-propanone | 2ae | 99 | >99 |

| N-Boc-3-(adamantylamino)-1-(2-thienyl)-1-propanone | 2ah | 98 | 98 |

| Data derived from a study on iridium-catalyzed asymmetric hydrogenation. nih.gov |

C-C Bond Forming Reactions: The enantioselective addition of diethylzinc (B1219324) to aldehydes, a classic C-C bond-forming reaction, can be catalyzed by chiral ligands derived from isoquinuclidinylmethanols, which share a bicyclic amine structure related to parts of the Cinchona alkaloids. clockss.org The table below summarizes the results for the addition of diethylzinc to benzaldehyde (B42025) using different chiral ligands.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | 3 | 75 | 35 | R |

| 2 | 4 | 70 | 40 | R |

| 3 | 5 | 80 | 55 | R |

| 4 | 6a | 82 | 65 | S |

| 5 | 6b | 85 | 76 | R |

| Data from a study on enantioselective addition of diethylzinc to benzaldehyde. clockss.org |

Enantioselective Oxidation and Reduction Catalysis

Quinoline-based systems are also active in oxidation and reduction reactions. For example, the aerobic photooxidation of sulfides to sulfoxides has been achieved using iridium complexes with quinoline-derived ligands. researchgate.net In reductive processes, chiral phosphoric acids, sometimes used in conjunction with metal catalysts, can facilitate the enantioselective reduction of heterocycles like quinolines to their tetrahydroquinoline derivatives. nih.gov

Organocatalytic Applications of Quinoline Derivatives

In organocatalysis, a small organic molecule is used as the catalyst instead of a metal complex. Derivatives of Cinchona alkaloids, which contain a quinoline core, are among the most powerful and widely used organocatalysts. dovepress.com

These catalysts are particularly effective in activating substrates through the formation of iminium ions or through hydrogen bonding interactions. nih.govbeilstein-journals.org For example, a primary amine catalyst derived from quinine (B1679958) can be used in the asymmetric cross-aldol reaction between enolizable aldehydes and α-ketophosphonates. dovepress.com

Furthermore, chiral phosphoric acids, which can be considered organocatalysts, are used in the atroposelective synthesis of axially chiral quinolines through reactions like the Friedländer heteroannulation. beilstein-journals.org This reaction constructs the quinoline ring system while controlling the axial chirality. Organocatalysts have also enabled higher-order cycloaddition reactions, such as the atroposelective [8+2] cycloaddition between isoquinolinium ylides and ynals to produce axially chiral 3-arylindolizines. acs.org

Amine-Catalyzed Reactions and Iminium Ion Chemistry

Amine catalysis is a powerful tool in modern organic synthesis, proceeding through two main pathways: enamine and iminium ion activation. nih.gov The reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde, such as the enal moiety in 4-(Quinolin-8-yl)but-2-enal, leads to the formation of a highly electrophilic iminium ion. nih.gov This LUMO-lowering activation enhances the aldehyde's reactivity towards nucleophilic attack. nih.gov

While numerous studies have explored the reactions of various enals with amine catalysts to facilitate a wide range of asymmetric transformations, including Michael additions, cycloadditions, and cascade reactions, there are no specific reports detailing the use of this compound in this context. The presence of the quinoline-8-yl substituent offers potential for unique reactivity or stereocontrol, yet its influence on iminium ion formation and subsequent reactions has not been experimentally described in the available literature.

Lewis Acid/Base Catalysis

The quinoline moiety contains a nitrogen atom that can act as a Lewis base, coordinating to a Lewis acid. rsc.org This interaction can be exploited in several ways. For instance, in synergistic catalysis, a Lewis acid can coordinate to the quinoline nitrogen, which could potentially activate the molecule for subsequent reactions. rsc.orgnih.gov This strategy has been successfully applied to the functionalization of alkyl quinolines. nih.gov

Conversely, the quinoline nitrogen itself could function as a Lewis base catalyst, activating other molecules in a reaction mixture. Lewis base catalysis involves the donation of an electron pair from the catalyst to a substrate, enhancing its reactivity. sioc.ac.cn Furthermore, the carbonyl oxygen of the butenal fragment could also interact with a Lewis acid, leading to activation.

Despite these theoretical possibilities for the engagement of a this compound scaffold in Lewis acid/base catalysis, a thorough search of the scientific literature did not reveal any studies that have synthesized or utilized such a catalyst system. The potential for this molecule to act as a bifunctional catalyst, where the quinoline unit and the enal moiety play distinct catalytic roles, remains an unexplored area of research.

Theoretical and Computational Chemistry Studies on 4 Quinolin 8 Yl but 2 Enal and Its Reactivity

Electronic Structure and Molecular Orbital Analysis of 4-(Quinolin-8-yl)but-2-enal

A computational investigation into the electronic properties of this compound would typically be initiated using methods like Density Functional Theory (DFT). These calculations would optimize the molecule's geometry to its lowest energy state and subsequently determine its electronic characteristics.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (-(EHOMO+ELUMO)/2).

Chemical Hardness (η): The resistance to change in electron distribution ( (ELUMO-EHOMO)/2).

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

A hypothetical data table for this compound, if calculated, would resemble the following:

Table 1: Hypothetical Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Data Not Available |

| LUMO Energy | ELUMO | Data Not Available |

| HOMO-LUMO Gap | ΔE | Data Not Available |

| Ionization Potential | I | Data Not Available |

| Electron Affinity | A | Data Not Available |

| Electronegativity | χ | Data Not Available |

| Chemical Hardness | η | Data Not Available |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the this compound molecule. This visual tool maps regions of negative and positive electrostatic potential onto the electron density surface. Red-colored areas would indicate electron-rich regions (nucleophilic sites), such as the nitrogen atom in the quinoline (B57606) ring and the oxygen of the carbonyl group, which are susceptible to electrophilic attack. Blue-colored areas would denote electron-deficient regions (electrophilic sites), likely around the hydrogen atoms and the carbonyl carbon, making them targets for nucleophilic attack. This analysis is vital for predicting intermolecular interactions and the initial sites of chemical reactions.

Computational Elucidation of Reaction Mechanisms

Computational methods can map out the entire landscape of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Activation Energy Calculations

To study a potential reaction involving this compound, such as a nucleophilic addition to the enal moiety, computational chemists would search for the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. By calculating the energy of the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. The characterization involves confirming that the TS structure has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are key to its interactions and properties.

A conformational analysis would identify the most stable arrangements (conformers) of the molecule by rotating its single bonds, particularly the bond connecting the quinoline ring to the butenal side chain. This would reveal the preferred spatial orientation of these two key functional groups.

Molecular dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the movements of all atoms in the molecule within a defined environment (like a solvent box), MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its surroundings. This is particularly important for understanding how the molecule might fit into a biological receptor or how it behaves in solution. The stability of different conformers and the energy barriers between them could be assessed, providing a comprehensive picture of the molecule's dynamic nature.

Identification of Stable Conformers and Energy Barriers

The conformational flexibility of this compound arises from the potential for rotation around several single bonds. The most significant of these are the C-C bond connecting the quinoline ring to the butenal side chain and the C-C single bond within the butenal moiety. Rotation around these bonds gives rise to various conformers, each with a distinct three-dimensional arrangement and associated potential energy.

Theoretical calculations on structurally related molecules provide a basis for predicting the conformational preferences of this compound. For instance, studies on quinoline-carboxaldehydes have shown the existence of multiple stable conformers that are very close in energy. researchgate.net In the case of quinoline-7-carboxaldehyde, two stable conformers were identified, with only a slight energetic preference for the one where the aldehyde's oxygen atom is oriented away from the quinoline's nitrogen. researchgate.net

For this compound, the primary conformers would be defined by two main torsional angles:

Orientation of the Quinoline Ring: Rotation around the C8-C4' bond (the bond between the quinoline ring and the butenal chain) would lead to different spatial arrangements of the quinoline ring relative to the side chain. These conformers would likely have different stabilities due to steric interactions between the hydrogen atom at the 7-position of the quinoline ring and the atoms of the butenal chain.

Conformation of the Butenal Moiety: The α,β-unsaturated aldehyde group can exist in two planar conformations: the s-trans (or E) and s-cis (or Z) forms, arising from rotation around the C2'-C3' single bond. For simple α,β-unsaturated aldehydes like propenal, the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance.

Computational studies on similar unsaturated aldehydes have quantified the energy differences and rotational barriers between such conformers. aanda.orgaidic.it The energy barriers for these rotations are typically low, suggesting that multiple conformers could co-exist in equilibrium at room temperature. nih.gov

The table below summarizes the likely stable conformers of this compound based on analogies with related compounds. The relative energies are hypothetical and would require specific calculations for this molecule.

| Conformer Description | Key Dihedral Angle(s) | Expected Relative Stability |

| Quinoline-trans / Butenal-s-trans | Torsion (N1-C8-C4'-C3') ~ 180°Torsion (C4'-C3'-C2'-C1') ~ 180° | Likely the most stable conformer due to minimal steric hindrance. |

| Quinoline-cis / Butenal-s-trans | Torsion (N1-C8-C4'-C3') ~ 0°Torsion (C4'-C3'-C2'-C1') ~ 180° | Potentially less stable due to steric clash between the quinoline and butenal moieties. |

| Quinoline-trans / Butenal-s-cis | Torsion (N1-C8-C4'-C3') ~ 180°Torsion (C4'-C3'-C2'-C1') ~ 0° | Likely less stable than the s-trans butenal conformer. |

| Quinoline-cis / Butenal-s-cis | Torsion (N1-C8-C4'-C3') ~ 0°Torsion (C4'-C3'-C2'-C1') ~ 0° | Likely the least stable conformer due to combined steric repulsions. |

The energy barriers separating these conformers are crucial for understanding the molecule's dynamics. The barrier to rotation around the C2'-C3' bond in the butenal fragment is expected to be in the range of a few kcal/mol, similar to that of other unsaturated aldehydes. aanda.org The barrier for rotation of the entire butenal group relative to the quinoline ring might be slightly higher, depending on the extent of steric hindrance.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational equilibrium and reactivity of a molecule. unesp.br These effects are particularly pronounced for polar molecules like this compound, which possess both a polar quinoline ring and a polar carbonyl group. Computational studies often model solvent effects using either implicit continuum models or explicit solvent molecules.

Solvent Effects on Conformation:

The relative stability of the different conformers of this compound can be altered by the polarity of the solvent. Polar solvents tend to stabilize conformers with larger dipole moments. For instance, if the s-cis conformer of the butenal moiety has a larger dipole moment than the s-trans conformer, its population would be expected to increase in polar solvents.

Studies on other quinoline derivatives have demonstrated the significant role of the solvent. For example, investigations into the photophysical properties of various quinoline derivatives revealed a solvatochromic effect, where the absorption and fluorescence wavelengths changed with the solvent's dielectric constant. unesp.br This indicates a strong interaction between the solvent and the electronic states of the quinoline derivatives, which is inherently linked to their conformation. unesp.br In some cases, an aqueous environment has been shown to enhance molecular stability. acs.org

Solvent Effects on Reactivity:

Solvents can also modulate the reactivity of this compound by stabilizing or destabilizing the transition states of its reactions. The α,β-unsaturated aldehyde is a Michael acceptor and can undergo nucleophilic addition at the β-carbon. The electrophilicity of this carbon and the carbonyl carbon can be influenced by the solvent.

Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl oxygen, which can increase the electrophilicity of the carbonyl carbon and the β-carbon, potentially accelerating nucleophilic attack. Conversely, aprotic polar solvents might primarily stabilize the ground state of the molecule through dipole-dipole interactions, which could have a different effect on the reaction rates.

Theoretical studies on quinoline derivatives have shown that solvent can alter the electronic properties and thus the reactivity. For instance, calculations on 8-hydroxy-2-quinolinecarboxylic acid in different solvents (benzene, diethyl ether, ethanol, and water) showed that its spectroscopic, structural, and electronic properties are solvent-dependent. researchgate.net

The following table summarizes the expected influence of different solvent types on the properties of this compound.

| Solvent Type | Dielectric Constant | Expected Effect on Conformation | Expected Effect on Reactivity (Nucleophilic Addition) |

| Nonpolar (e.g., Hexane) | Low | Minimal influence; conformational equilibrium similar to the gas phase. | Lower reaction rates due to lack of stabilization of polar transition states. |

| Polar Aprotic (e.g., DMSO) | High | Stabilization of conformers with higher dipole moments. | May increase reaction rates by solvating counter-ions of nucleophiles. |

| Polar Protic (e.g., Ethanol, Water) | High | Stabilization of polar conformers; potential for specific hydrogen bonding interactions. | Can increase reactivity by hydrogen bonding to the carbonyl oxygen, enhancing electrophilicity. |

Advanced Spectroscopic Techniques for Mechanistic and Structural Investigations of 4 Quinolin 8 Yl but 2 Enal Systems

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Processes

High-resolution NMR spectroscopy is a cornerstone for the structural and dynamic investigation of quinoline (B57606) derivatives. For a molecule like 4-(Quinolin-8-yl)but-2-enal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netacs.orgresearchgate.net

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

The structural complexity of this compound, with its distinct aromatic quinoline ring and the aliphatic butenal chain, necessitates the use of 2D NMR for complete structural assignment. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment is crucial for establishing the connectivity of protons within the molecule. For the quinoline moiety, COSY spectra would reveal the spin-spin coupling network between the protons on the benzene (B151609) and pyridine (B92270) rings (H-2 to H-7). acs.org In the butenal chain, COSY correlations would confirm the coupling between the aldehydic proton, the olefinic protons, and the methylene (B1212753) protons adjacent to the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the quinoline ring and the butenal side chain by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the connection point between the quinoline ring and the butenal chain. For instance, correlations between the methylene protons of the butenal chain and carbons C-7, C-8, and C-8a of the quinoline ring would confirm the attachment at the C-8 position. Furthermore, HMBC is instrumental in assigning quaternary carbon atoms, which have no attached protons. mdpi.com The stereochemistry of the double bond in the but-2-enal moiety (E or Z configuration) can often be determined by analyzing the magnitude of the ³J(H,H) coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2' | ~8.9 | ~150 | C-3', C-4' |

| H-3' | ~7.5 | ~121 | C-2', C-4', C-4a' |

| H-4' | ~8.2 | ~136 | C-2', C-3', C-5', C-8a' |

| H-5' | ~7.6 | ~128 | C-4', C-6', C-7', C-8a' |

| H-6' | ~7.4 | ~126 | C-5', C-7', C-8' |

| H-7' | ~7.8 | ~129 | C-5', C-8', C-8a' |

| H-1 | ~9.5 (aldehyde) | ~193 (C=O) | C-2, C-3 |

| H-2 (olefinic) | ~6.2 | ~135 | C-1, C-3, C-4 |

| H-3 (olefinic) | ~6.9 | ~155 | C-1, C-2, C-4 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs found in quinoline and enal systems. Actual values may vary.

Variable Temperature NMR for Conformational Studies and Reaction Kinetics

The flexibility of the butenal side chain relative to the rigid quinoline ring suggests the possibility of multiple conformations (rotamers) in solution. mdpi.com Variable-temperature (VT) NMR studies can provide significant insights into these dynamic processes. mdpi.comcdnsciencepub.com By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and linewidths. If multiple rotamers are present and interconverting at a rate comparable to the NMR timescale, signal broadening and coalescence may be observed as the temperature is increased. mdpi.com Analysis of these changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. mdpi.comacs.org

VT-NMR is also a powerful tool for monitoring reaction kinetics in real-time. rsc.org For reactions involving the aldehyde or the olefinic bond of this compound, the progress can be followed by integrating the signals of the reactant and product(s) over time, providing valuable mechanistic data. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. yok.gov.tr They are particularly useful for identifying functional groups and monitoring their changes during chemical reactions. nih.govmdpi.com

Tracking of Carbonyl and Olefinic Stretches during Reactions

For this compound, the most informative regions in the IR and Raman spectra would be those corresponding to the carbonyl (C=O) and olefinic (C=C) stretching vibrations.

Carbonyl (C=O) Stretch: The α,β-unsaturated aldehyde will exhibit a strong C=O stretching band in the IR spectrum, typically in the range of 1685-1705 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from that of a saturated aldehyde (~1720-1740 cm⁻¹). Any reaction that transforms the aldehyde group, such as reduction to an alcohol or oxidation to a carboxylic acid, would result in the disappearance of this characteristic peak and the appearance of new bands (e.g., a broad O-H stretch for the alcohol).

Olefinic (C=C) Stretch: The C=C stretching vibration of the butenal chain would appear in the 1600-1650 cm⁻¹ region. The quinoline ring also has C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ range, which may lead to some overlap. mdpi.com Reactions that saturate the double bond, such as hydrogenation or Michael addition, would lead to the disappearance of the olefinic C=C stretch.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (quinoline) | Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C-H (alkene/aldehyde) | Vinylic/Aldehydic C-H Stretch | 2720-2820, 3010-3095 | Medium-Weak |

| C=O (conjugated) | Carbonyl Stretch | 1685-1705 | Strong (IR) |

| C=C (conjugated) | Olefinic Stretch | 1600-1650 | Medium-Strong |

Isotopic Labeling Studies to Confirm Mechanistic Pathways